5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester
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Overview
Description
5-hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester is a member of benzofurans.
Scientific Research Applications
Cytotoxic Potential in Cancer Research
Derivatives of benzofuran carboxylic acids, including compounds similar to 5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester, have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines. These studies are crucial for developing new anticancer agents (Kossakowski et al., 2005).
Anti-HIV-1 Activity
Compounds structurally related to the specified chemical have shown significant potential in combating HIV-1. Ethyl 2-alkyl-4-aryl-3-oxobutyrates, related in structure to benzofuran derivatives, have demonstrated potent activity against HIV-1 (Danel et al., 1996).
Synthesis Techniques and Chemical Properties
Studies have been conducted on efficient synthesis methods and the chemical properties of benzofuran derivatives, providing valuable insights for scientific research involving this compound (Dudley et al., 2009).
Enzyme Inhibition and Antibacterial Activity
Some derivatives of benzofuran have shown effectiveness in inhibiting enzymes and displaying antibacterial properties. This research is indicative of the potential biomedical applications of compounds like this compound (Rasool et al., 2015).
Novel Synthesis of Related Compounds
Research also includes the development of novel synthesis methods for related compounds, which can be crucial for expanding the scope of applications for benzofuran derivatives (Gao et al., 2011).
Properties
Molecular Formula |
C19H18O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18O4S/c1-3-22-19(21)18-15-10-13(20)6-9-16(15)23-17(18)11-24-14-7-4-12(2)5-8-14/h4-10,20H,3,11H2,1-2H3 |
InChI Key |
QOKRJIBOZKKPGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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